

Primary Kinase Targets of Dorsomorphin: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin, also known as Compound C, was initially identified as a potent and selective inhibitor of AMP-activated protein kinase (AMPK)[1][2][3][4][5]. Subsequent research revealed its significant inhibitory activity against the type I bone morphogenetic protein (BMP) receptors, specifically ALK2, ALK3, and ALK6[1][2][3][4][5]. This dual activity has made **Dorsomorphin** a valuable tool for dissecting the roles of these signaling pathways in various biological processes, from cellular metabolism and autophagy to embryonic development and disease pathogenesis[3][6]. However, its utility is nuanced by off-target effects, most notably the inhibition of the vascular endothelial growth factor receptor 2 (VEGFR2)[7][8]. This technical guide provides a comprehensive overview of the primary kinase targets of **Dorsomorphin**, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Data Presentation: Quantitative Inhibition of Primary Kinase Targets

The following tables summarize the in vitro inhibitory activity of **Dorsomorphin** against its key kinase targets. The data is compiled from various studies and presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.



Target Kinase	Parameter	Value (nM)	Species	Assay Conditions	Reference(s
AMPK	Ki	109	Rat	Cell-free assay, in the absence of AMP	[1][2][4][5][9]
IC50	234.6	Human	In vitro kinase assay	[6]	
ALK2 (ACVR1)	IC50	~200	Human	BRE- Luciferase reporter assay with constitutively active ALK2	[10]
ALK3 (BMPR1A)	IC50	~500	Human	BRE- Luciferase reporter assay with constitutively active ALK3	[10]
ALK6 (BMPR1B)	IC50	5000-10000	Human	BRE- Luciferase reporter assay with constitutively active ALK6	[10]
VEGFR2 (KDR)	IC50	<250	Human	In vitro kinase assay	[7]

Signaling Pathways Bone Morphogenetic Protein (BMP) Signaling Pathway



Dorsomorphin inhibits the canonical BMP signaling pathway by targeting the type I BMP receptors ALK2, ALK3, and ALK6. BMP ligands bind to a heterotetrameric complex of type I and type II serine/threonine kinase receptors. The constitutively active type II receptor then phosphorylates and activates the type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus to regulate the transcription of target genes. BMPs can also signal through non-canonical, SMAD-independent pathways, such as the MAPK pathway.



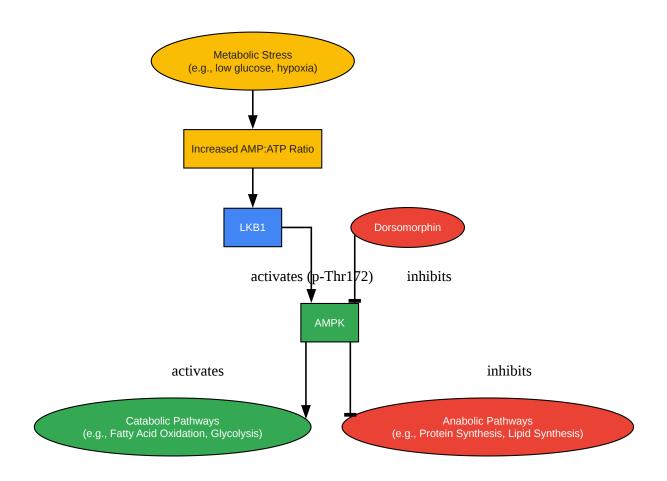
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BMP Signaling Pathway Inhibition by **Dorsomorphin**.

AMP-activated Protein Kinase (AMPK) Signaling Pathway

AMPK is a central regulator of cellular energy homeostasis. It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated in response to an increase in the cellular AMP:ATP ratio, which occurs during metabolic stress. The upstream kinase LKB1 phosphorylates the α subunit at threonine 172, leading to AMPK activation. Activated AMPK then phosphorylates a multitude of downstream targets to promote catabolic pathways that generate ATP and inhibit anabolic pathways that consume ATP.





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AMPK Signaling Pathway Inhibition by **Dorsomorphin**.

Experimental Protocols In Vitro AMPK Kinase Assay (Radiometric)

This protocol is adapted from a method for a cell-free assay to determine the Ki of an inhibitor for AMPK[9].

1. Materials:

Partially purified liver AMPK from male Sprague-Dawley rats.



- SAMS peptide (HMRSAMSGLHLVKRR) as a substrate.
- [y-³³P]ATP.
- Assay buffer: 40 mM HEPES (pH 7.0), 80 mM NaCl, 0.8 mM EDTA, 5 mM MgCl₂, 0.025% BSA, and 0.8 mM DTT.
- 100 μM AMP.
- Dorsomorphin stock solution in DMSO.
- 1% Phosphoric acid (H₃PO₄).
- 96-well MultiScreen plates.

2. Procedure:

- Prepare a 100 μ l reaction mixture containing 100 μ M AMP, 100 μ M ATP (with 0.5 μ Ci ³³P-ATP per reaction), and 50 μ M SAMS peptide in the assay buffer.
- Add varying concentrations of **Dorsomorphin** (dissolved in DMSO) to the reaction mixture.
 Ensure the final DMSO concentration is consistent across all reactions and does not exceed a level that affects enzyme activity.
- Initiate the reaction by adding the partially purified AMPK enzyme.
- Incubate the reaction mixture for 30 minutes at 30°C.
- Stop the reaction by adding 80 μl of 1% H₃PO₄.
- Transfer 100 μl aliquots of the stopped reaction to a 96-well MultiScreen plate.
- Wash the plate three times with 1% H₃PO₄ to remove unincorporated [y-³³P]ATP.
- Determine the amount of ³³P incorporated into the SAMS peptide using a scintillation counter (e.g., Top-count).



Calculate the inhibited velocity (Vi) at each inhibitor concentration and determine the Ki using
the Michaelis-Menten equation for competitive inhibition: Vi/Vo = (Km + S)/[S + Km × (1 +
I/Ki)], where Vo is the initial velocity, S is the ATP concentration, Km is the Michaelis constant
for ATP, and I is the inhibitor concentration.

In Vitro ALK2 Kinase Assay (Luminescence-based)

This protocol describes a general method for measuring the IC50 of an inhibitor against a purified kinase using a luminescence-based ATP detection assay like Kinase-Glo™.

- 1. Materials:
- Purified recombinant human ALK2 (ACVR1) kinase.
- Kinase substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1).
- ATP.
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
- Dorsomorphin stock solution in DMSO.
- Kinase-Glo™ MAX reagent.
- White, opaque 96-well plates.
- 2. Procedure:
- Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate.
- Dispense the master mix into the wells of a 96-well plate.
- Add varying concentrations of **Dorsomorphin** (or vehicle control) to the wells.
- Initiate the kinase reaction by adding the purified ALK2 enzyme to each well.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).



- After incubation, add an equal volume of Kinase-Glo™ MAX reagent to each well. This
 reagent stops the kinase reaction and initiates a luminescent signal proportional to the
 amount of remaining ATP.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a microplate reader.
- The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each **Dorsomorphin** concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro VEGFR2 Kinase Assay (Luminescence-based)

This protocol is a general guide for determining the IC50 of **Dorsomorphin** against VEGFR2 using a commercially available kit such as the VEGFR2 (KDR) Kinase Assay Kit from BPS Bioscience, which utilizes the Kinase-Glo™ MAX reagent[11].

1. Materials:

- VEGFR2 (KDR) Kinase Assay Kit (containing purified recombinant VEGFR2, kinase substrate, ATP, and kinase assay buffer).
- Dorsomorphin stock solution in DMSO.
- Kinase-Glo™ MAX reagent.
- White, opaque 96-well plates.

2. Procedure:

- Thaw all kit components as instructed. Prepare a 1x Kinase Buffer.
- Prepare a master mix containing 1x Kinase Buffer, ATP, and the PTK substrate.
- Add the master mix to each well of a 96-well plate.

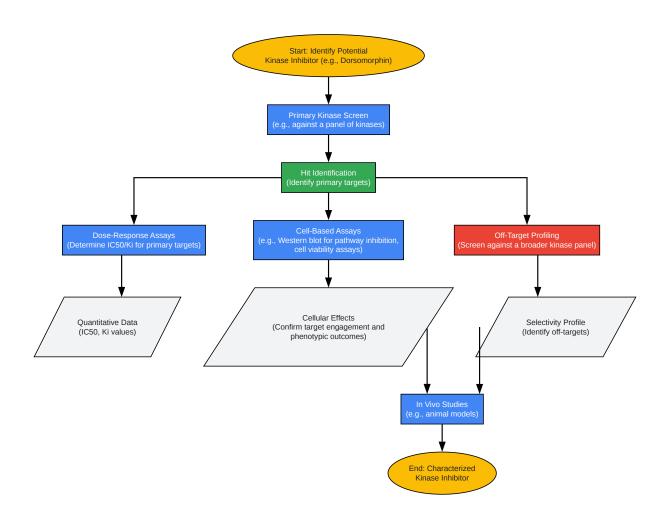


- Add 5 μl of serially diluted **Dorsomorphin** to the "Test Inhibitor" wells. Add 5 μl of diluent solution to the "Blank" and "Positive Control" wells.
- Add 20 μl of 1x Kinase Buffer to the "Blank" wells.
- Dilute the VEGFR2 enzyme to the recommended concentration in 1x Kinase Buffer.
- Initiate the reaction by adding 20 μl of the diluted VEGFR2 enzyme to the "Positive Control" and "Test Inhibitor" wells.
- Incubate the plate at 30°C for 45 minutes.
- Add 50 µl of Kinase-Glo™ MAX reagent to each well.
- Incubate at room temperature for 15 minutes.
- Measure the luminescence using a microplate reader.
- Subtract the "Blank" values from all other readings and calculate the percent inhibition to determine the IC50.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening and characterizing a kinase inhibitor like **Dorsomorphin**.





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General Workflow for Kinase Inhibitor Characterization.



Conclusion

Dorsomorphin is a multi-targeted kinase inhibitor with primary activities against AMPK and the type I BMP receptors ALK2, ALK3, and ALK6. Its utility as a research tool is underscored by the extensive characterization of its inhibitory profile. However, researchers and drug development professionals must consider its off-target effects, particularly on VEGFR2, when interpreting experimental results. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive resource for the effective use and understanding of **Dorsomorphin** in a research setting. Careful experimental design, including the use of appropriate controls and consideration of inhibitor concentrations, is crucial for obtaining reliable and interpretable data.

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